molecular formula C25H35N3O7S B600886 DNV-II impurity 1 CAS No. 1005324-46-8

DNV-II impurity 1

Cat. No.: B600886
CAS No.: 1005324-46-8
M. Wt: 521.63
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of DNV-II impurity 1 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:

    Formation of the core structure: This involves the reaction of a phenylbutan-2-yl compound with a sulfonamide derivative.

    Introduction of functional groups: The hydroxyl and carbamate groups are introduced through subsequent reactions, often involving protection and deprotection steps to ensure the correct functionalization.

    Industrial production: In an industrial setting, the synthesis is scaled up using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

DNV-II impurity 1 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide is replaced by other nucleophiles.

    Common reagents and conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

DNV-II impurity 1 is used in various scientific research applications, including:

    Analytical method development: It serves as a reference standard for the development and validation of analytical methods used to quantify impurities in pharmaceutical formulations.

    Quality control: It is used in quality control laboratories to ensure the purity and consistency of Darunavir batches.

    Pharmacokinetic studies: Researchers use it to study the pharmacokinetics of Darunavir, including its absorption, distribution, metabolism, and excretion.

    Toxicological studies: It is used to assess the potential toxicity of impurities in pharmaceutical products.

Mechanism of Action

The mechanism of action of DNV-II impurity 1 is primarily related to its role as an impurity in Darunavir. Darunavir inhibits the HIV-1 protease enzyme, preventing the cleavage of viral polyproteins and thereby inhibiting the maturation of infectious viral particles. The presence of impurities like this compound can affect the overall efficacy and safety of the drug, making it crucial to monitor and control their levels.

Comparison with Similar Compounds

DNV-II impurity 1 is unique due to its specific structure and functional groups. Similar compounds include other impurities associated with Darunavir, such as:

    Darunavir N-β-D-Glucuronide: A glucuronide conjugate of Darunavir.

    Hydroxy Darunavir: A hydroxylated derivative of Darunavir.

    Darunavir-O-Glucuronide: Another glucuronide conjugate of Darunavir.

These compounds share structural similarities with this compound but differ in their specific functional groups and chemical properties.

Properties

CAS No.

1005324-46-8

Molecular Formula

C25H35N3O7S

Molecular Weight

521.63

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

N-[(1R,2S)-2-Hydroxy-3-[(2-methylpropyl)[(4-nitrophenyl)sulfonyl]amino]-1-(phenylmethyl)propyl]carbamic Acid 1,1-Dimethylethyl Ester

Origin of Product

United States

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